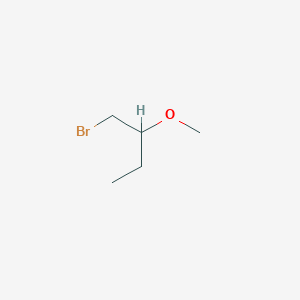

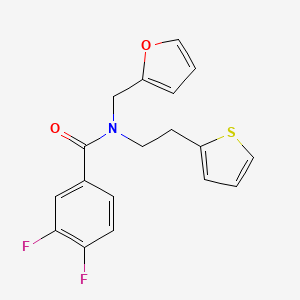

![molecular formula C14H9ClF3N3O B2419192 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 924828-82-0](/img/structure/B2419192.png)

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C14H9ClF3N3O and its molecular weight is 327.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, including those related to the chemical compound , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine revealed their potential as compounds with A1 adenosine receptor affinity. This includes the exploration of both alkyl and aryl substituents to enhance activity, with certain compounds showing significant potency and selectivity at adenosine receptor subclasses (Harden, Quinn, & Scammells, 1991).

Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives have been synthesized and tested for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds present a promising approach for the development of anticancer and anti-inflammatory drugs, showcasing the diverse potential of pyrazolopyrimidine compounds in therapeutic applications (Rahmouni et al., 2016).

Antitumor Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for antitumor evaluation. Some compounds in this series were found to possess potent antitumor activity across different cell lines, highlighting the compound's potential in cancer treatment (Kandeel et al., 2012).

Anti-inflammatory Agents

Research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents discovered that some synthesized compounds exhibited significant anti-inflammatory activity, comparable to standard drugs like Indomethacin. This demonstrates the compound's potential in the development of new anti-inflammatory medications (Aggarwal et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting the progression of the cell cycle . The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division. Additionally, the compound’s action on CDK2 can lead to the induction of apoptosis within cells .

Pharmacokinetics

The compound has suitable pharmacokinetic properties, as indicated by in silico ADMET studies and drug-likeness studies . These studies help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound’s action results in significant inhibition of cell growth and induction of apoptosis in tumor cells . It has shown superior cytotoxic activities against various cell lines . For instance, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines .

Análisis Bioquímico

Biochemical Properties

The compound 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions involves the compound fitting into the active site of the enzyme, forming essential hydrogen bonds .

Cellular Effects

In cellular models, this compound has shown significant effects. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity . This interaction results in changes in gene expression and cell cycle progression .

Dosage Effects in Animal Models

These effects often include threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely involved in pathways related to cell cycle regulation .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins .

Subcellular Localization

Based on its molecular interactions, it is likely to be found in areas where its target proteins, such as CDK2, are localized .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3O/c1-7-6-10(22)21-13(19-7)11(12(20-21)14(16,17)18)8-2-4-9(15)5-3-8/h2-6,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKWPUYNLCAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

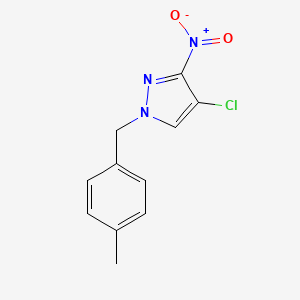

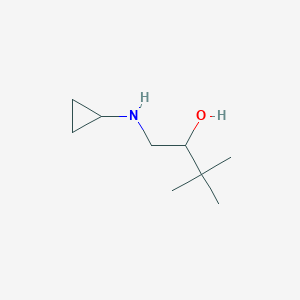

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)

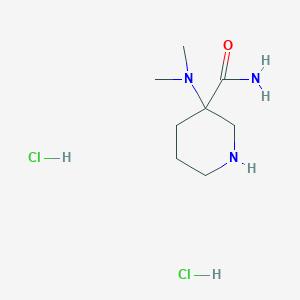

![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)

![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)

![N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2419116.png)

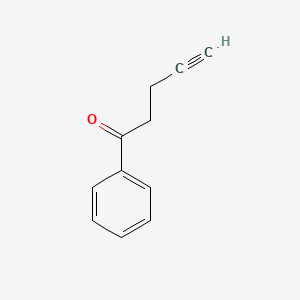

![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)

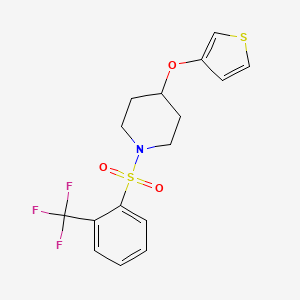

![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)

![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)